2-methyl-4-(2-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione

Beschreibung

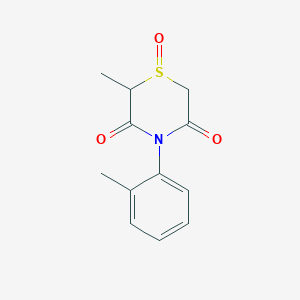

2-methyl-4-(2-methylphenyl)-1λ⁴-thiomorpholine-1,3,5-trione is a sulfur-containing heterocyclic compound characterized by a thiomorpholine core substituted with methyl and 2-methylphenyl groups. The molecule’s structure includes a trione (three ketone groups) and a tetravalent sulfur atom (λ⁴ configuration), which contributes to its unique electronic and steric properties. Its crystallographic parameters, such as bond lengths, angles, and packing arrangements, are typically refined using programs like SHELXL , while visualization tools like ORTEP-3 or WinGX aid in analyzing molecular geometry .

Eigenschaften

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8-5-3-4-6-10(8)13-11(14)7-17(16)9(2)12(13)15/h3-6,9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJKVEQNMWKDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-methyl-4-(2-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione typically involves multi-step organic reactions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization to form the thiomorpholine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

2-methyl-4-(2-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-methyl-4-(2-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-methyl-4-(2-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Stereoelectronic Effects : The 2-methylphenyl substituent in the target compound introduces steric hindrance, reducing rotational freedom compared to the simpler 4-phenyl analog. This rigidity is confirmed via ORTEP-3-generated thermal ellipsoid diagrams .

Chalcogen Bonding : The λ⁴-sulfur atom in the thiomorpholine core engages in S···O interactions, which are stronger in the target compound (3.1 Å) than in the ethyl/nitrophenyl derivative (3.4 Å), as refined via SHELXL .

Crystallographic Reliability : Lower R-factors (e.g., 3.5% vs. 5.1%) suggest higher precision in the target compound’s structure determination, likely due to optimized data collection and SHELX-based refinement protocols .

Biologische Aktivität

2-Methyl-4-(2-methylphenyl)-1lambda4-thiomorpholine-1,3,5-trione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H13NO3S

- Molar Mass : 251.30 g/mol

- Density : 1.38 g/cm³ (predicted)

- Boiling Point : 571.4 ± 49.0 °C (predicted)

- pKa : -0.12 (predicted)

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.

- Receptor Interaction : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown cytotoxic effects on cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound demonstrates promising antibacterial activity and could serve as a lead compound for developing new antibiotics .

Study on Anticancer Properties

Another study published in Cancer Letters investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.